molecular formula C11H7NO B1342219 5-(4-Ethynylphenyl)-1,3-oxazole CAS No. 501944-63-4

5-(4-Ethynylphenyl)-1,3-oxazole

Cat. No. B1342219
M. Wt: 169.18 g/mol
InChI Key: CYRYZDZQFDRTHD-UHFFFAOYSA-N
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Description

The compound "5-(4-Ethynylphenyl)-1,3-oxazole" is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. Oxazoles are known for their diverse biological activities and are used as building blocks in organic synthesis. The ethynyl group attached to the phenyl ring suggests potential for further functionalization through reactions typical for alkynes, such as the Sonogashira coupling.

Synthesis Analysis

The synthesis of oxazole derivatives can be approached through various methods. For instance, the synthesis of 5-substituted oxazoles, as seen in the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, involves the reaction of an oxazole carbaldehyde oxime with acetic anhydride, followed by conversion into the corresponding amide oxime and subsequent heterocyclization . Similarly, the synthesis of 5-ethynyl-1H-[1,2,3]triazole-4-carboxylic acid amide riboside and its derivatives demonstrates the use of Pd(0)-catalyzed cross-coupling reactions, which could be adapted for the synthesis of "5-(4-Ethynylphenyl)-1,3-oxazole" .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. This structure imparts certain electronic properties to the molecule, such as the ability to engage in hydrogen bonding and dipole-dipole interactions. The ethynyl group in "5-(4-Ethynylphenyl)-1,3-oxazole" would contribute to the molecule's linearity and could affect its conjugation and electronic distribution.

Chemical Reactions Analysis

Oxazole derivatives can participate in various chemical reactions. The presence of the ethynyl group in "5-(4-Ethynylphenyl)-1,3-oxazole" allows for reactions typical of alkynes, such as Sonogashira coupling, which is useful for creating carbon-carbon bonds and introducing additional functional groups . Additionally, the oxazole ring can undergo nucleophilic attack, as demonstrated by the synthesis of 2-phenyl-4,5-functionalized oxazoles through nucleophilic ring-opening of oxazolone .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The oxazole ring contributes to the compound's aromaticity and stability. The presence of substituents, such as the ethynyl group, can affect the compound's solubility, boiling point, and melting point. The electronic properties of the oxazole ring can also influence the compound's reactivity and interaction with biological targets, which is evident in the hypolipidemic activity of certain oxazole derivatives . The ethynyl group could potentially increase lipophilicity, which might affect the compound's biological activity and pharmacokinetic properties.

Scientific Research Applications

Therapeutic Potential of Oxazole Derivatives

Oxazole derivatives exhibit a wide range of pharmacological activities due to their presence in various therapeutic agents. These compounds, including "5-(4-Ethynylphenyl)-1,3-oxazole," have drawn significant attention for their potential in anticancer, antimicrobial, antihyperglycemic, anti-inflammatory, and other treatments. The versatility of the oxazole ring allows for numerous substitution possibilities, enhancing its applicability in drug development. The therapeutic applications of oxazole derivatives are mediated through interactions with specific enzymes or receptors related to the targeted disease, highlighting the scaffold's potential for developing clinically relevant therapeutic agents (Kaur et al., 2018).

Chemical and Biological Properties of 1,3-Azoles

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, showcase their significant chemical and biological properties. These derivatives have been studied for their insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity. The diverse applications of 1,3-azoles in synthetic drugs highlight the importance of understanding their chemical transformations and biological effects, which are crucial for developing new therapeutic agents (Abdurakhmanova et al., 2018).

Synthetic Routes and Biological Significance

The synthesis of 1,4-disubstituted 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloadditions exemplifies the broader scope of "click" chemistry in developing biologically active compounds. This approach facilitates the creation of molecules with significant therapeutic potential, including those based on the oxazole scaffold. The development of new synthetic pathways for such derivatives is crucial for expanding the range of biologically active 1,2,3-triazoles, thereby contributing to the discovery of novel therapeutic agents with improved efficacy and reduced toxicity (Kaushik et al., 2019).

Oxazolone Moieties in Drug Development

Oxazolone moieties play a significant role in drug development due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, and anticonvulsant effects, among others. The wide range of pharmacological applications of oxazolone derivatives underscores their importance in medicinal chemistry and highlights the potential for developing new drugs based on these structures (Kushwaha & Kushwaha, 2021).

Safety And Hazards

5-(4-Ethynylphenyl)-1,3-oxazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

5-(4-ethynylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRYZDZQFDRTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594470
Record name 5-(4-Ethynylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethynylphenyl)-1,3-oxazole

CAS RN

501944-63-4
Record name 5-(4-Ethynylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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